Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Capacity vs. 3-Ethoxy-1H-pyrrole
The substitution position of the ethoxy group on the pyrrole ring directly alters key physicochemical properties that govern a compound's behavior. 2-ethoxy-1H-pyrrole (CAS 857201-03-7) has a defined molecular weight of 111.14 g/mol, an XLogP3 of 1.0, and a specific hydrogen bonding profile (1 donor, 2 acceptors) [1]. This contrasts with its regioisomer, 3-ethoxy-1H-pyrrole, which is expected to have a similar molecular weight but a different XLogP3 and electronic distribution due to the altered resonance and inductive effects of the ethoxy group relative to the nitrogen atom. For procurement, ensuring the correct regioisomer is crucial, as these differences in polarity and hydrogen bonding directly influence solubility in aqueous or organic phases and can alter binding affinity in biological assays [1].
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 111.14 g/mol; XLogP3: 1.0; Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 2 |
| Comparator Or Baseline | 3-ethoxy-1H-pyrrole (regioisomer): Expected Molecular Weight ~111.14 g/mol; Expected XLogP3 and Hydrogen Bonding Profile will be different. |
| Quantified Difference | Difference in XLogP3 value; specific value for comparator not available in public databases. |
| Conditions | Computed properties based on chemical structure [1]. |
Why This Matters
Incorrect regioisomer selection will lead to failure in reproducing reported synthetic procedures or biological assays that are sensitive to molecular polarity and hydrogen bonding.
- [1] ChemCD. (n.d.). 857201-03-7 | 2-ETHOXY-1H-PYRROLE. Retrieved from http://cn.chemcd.com/wiki/857201-03-7.html View Source
